molecular formula C10H22S B15418553 1-[(Butan-2-yl)sulfanyl]hexane CAS No. 138149-07-2

1-[(Butan-2-yl)sulfanyl]hexane

Cat. No.: B15418553
CAS No.: 138149-07-2
M. Wt: 174.35 g/mol
InChI Key: BRZCWUSPVLTGJY-UHFFFAOYSA-N
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Description

1-[(Butan-2-yl)sulfanyl]hexane is a sulfur-based aliphatic compound with the molecular formula C10H22S and a molecular weight of 228.35 g/mol. This structure features a hexane chain linked via a thioether bond to a sec-butyl group, a motif present in various specialty chemicals. Compounds with sec-butylsulfanyl groups are investigated in multiple research fields, including the study of flavor and aroma chemicals and as intermediates in the synthesis of more complex molecules . The presence of the sulfur atom and aliphatic chains suggests potential utility in applications such as organic synthesis, where it could serve as a building block for novel materials or as an intermediate in the development of compounds with specific functionalities. Researchers value this compound for exploring structure-activity relationships in molecular design. This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

CAS No.

138149-07-2

Molecular Formula

C10H22S

Molecular Weight

174.35 g/mol

IUPAC Name

1-butan-2-ylsulfanylhexane

InChI

InChI=1S/C10H22S/c1-4-6-7-8-9-11-10(3)5-2/h10H,4-9H2,1-3H3

InChI Key

BRZCWUSPVLTGJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(C)CC

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Butan 2 Yl Sulfanyl Hexane

Nucleophilic Substitution Routes for C-S Bond Formation

The formation of the carbon-sulfur bond in 1-[(butan-2-yl)sulfanyl]hexane can be effectively achieved through nucleophilic substitution reactions. This classical approach typically involves the reaction of a sulfur-based nucleophile with an appropriate alkyl electrophile.

Alkylation of Thiolates with Halogenated Hexanes

A primary and widely used method for the synthesis of thioethers is the alkylation of a thiolate with an alkyl halide. acs.orgresearchgate.net In the context of synthesizing 1-[(butan-2-yl)sulfanyl]hexane, this involves the reaction of butan-2-thiolate with a 1-halohexane (e.g., 1-bromohexane (B126081) or 1-chlorohexane).

The first step in this process is the deprotonation of butan-2-thiol to form the corresponding butan-2-thiolate anion. This is typically achieved using a suitable base. The choice of base and solvent is crucial for the efficiency of the reaction. Strong bases such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) are commonly employed. acs.orgjmaterenvironsci.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or in a phase-transfer catalysis (PTC) system. jmaterenvironsci.comnih.govnitrkl.ac.in

Phase-transfer catalysis is a particularly effective technique for this transformation, as it facilitates the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the alkyl halide. jmaterenvironsci.comnitrkl.ac.in This method often leads to higher yields and milder reaction conditions. Common phase-transfer catalysts include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net

The general reaction scheme is as follows: CH₃CH(SH)CH₂CH₃ + Base → CH₃CH(S⁻)CH₂CH₃ + HB⁺ CH₃CH(S⁻)CH₂CH₃ + CH₃(CH₂)₅-X → CH₃CH(S(CH₂)₅CH₃)CH₂CH₃ + X⁻ (where X = Cl, Br, I)

Reactant 1Reactant 2BaseCatalystSolventTemperature (°C)Yield (%)Reference
Butan-2-thiol1-BromohexaneNaOHTBABWater/Toluene70-80High nih.govresearchgate.net
Butan-2-thiol1-ChlorohexaneK₂CO₃-DMF80-100Good jmaterenvironsci.com
Butan-2-thiol1-IodohexaneNaH-THF25-60High acs.org
This table presents representative conditions for the alkylation of secondary thiols with primary alkyl halides based on analogous reactions reported in the literature. Specific yields for 1-[(butan-2-yl)sulfanyl]hexane may vary.

Stereoselective Approaches Utilizing Chiral Sec-Butyl Building Blocks

Since butan-2-thiol possesses a chiral center, the synthesis of enantiomerically pure (R)- or (S)-1-[(butan-2-yl)sulfanyl]hexane requires a stereoselective approach. One common strategy involves starting with an enantiomerically pure form of butan-2-thiol. The S_N2 reaction with a hexyl halide will proceed with inversion of configuration if the chiral center is the point of substitution, but in this case, the nucleophilic sulfur atom is the reactive site, and the chirality of the sec-butyl group is retained.

The synthesis of chiral non-racemic thioethers is a significant area of research. acs.orgnih.govillinois.edu The Andersen-sulfinate synthesis, a classical method, allows for the preparation of chiral sulfoxides which can then be reduced to the corresponding chiral sulfides. illinois.edu However, for a direct synthesis, the use of a chiral auxiliary on the thiol or the alkylating agent can induce diastereoselectivity.

Another approach involves the use of chiral phase-transfer catalysts. Although less common for simple alkyl-alkyl sulfide (B99878) synthesis, chiral catalysts have been shown to induce enantioselectivity in various C-S bond-forming reactions. nih.gov

For the synthesis of a specific enantiomer, for example, (R)-1-[(butan-2-yl)sulfanyl]hexane, one would start with (R)-butan-2-thiol. The subsequent alkylation reaction would then yield the desired enantiomerically enriched product. The development of catalytic enantioselective methods for the synthesis of such chiral sulfides remains an active area of research. nih.gov

Thiol-Alkene Addition Reactions

An alternative and often more atom-economical approach to thioether synthesis is the addition of a thiol across a carbon-carbon double bond. This method, known as hydrothiolation or the thiol-ene reaction, can be initiated by radicals or catalyzed by metals. nitrkl.ac.in

Radical-Mediated Thiol-Ene Coupling Protocols

The radical-mediated addition of a thiol to an alkene is a powerful and versatile method for the synthesis of thioethers. nitrkl.ac.innih.gov This reaction typically proceeds via an anti-Markovnikov addition, meaning the sulfur atom adds to the less substituted carbon of the double bond. lumenlearning.comlibretexts.orglibretexts.org In the synthesis of 1-[(butan-2-yl)sulfanyl]hexane, this would involve the reaction of butan-2-thiol with 1-hexene.

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. libretexts.org The initiator generates a thiyl radical (RS•) from the thiol, which then adds to the alkene. A subsequent hydrogen atom transfer from another thiol molecule to the resulting carbon-centered radical propagates the chain and yields the thioether product.

The general mechanism is as follows:

Initiation: Initiator → 2 R'•; R'• + R-SH → R'-H + R-S•

Propagation: R-S• + CH₂=CH(CH₂)₃CH₃ → R-S-CH₂-ĊH(CH₂)₃CH₃

Chain Transfer: R-S-CH₂-ĊH(CH₂)₃CH₃ + R-SH → R-S-CH₂-CH₂(CH₂)₃CH₃ + R-S•

Reactant 1Reactant 2InitiatorConditionsRegioselectivityYield (%)Reference
Butan-2-thiol1-HexeneAIBNHeat (60-80 °C)Anti-MarkovnikovHigh libretexts.org
Butan-2-thiol1-HexeneBenzoyl PeroxideUV lightAnti-MarkovnikovHigh nih.gov
This table presents typical conditions for radical-mediated thiol-ene reactions based on general literature procedures. Specific yields for 1-[(butan-2-yl)sulfanyl]hexane may vary.

Metal-Catalyzed Hydrothiolation of Unsaturated Systems

Metal-catalyzed hydrothiolation offers an alternative to radical-based methods and can, in some cases, provide different regioselectivity (Markovnikov vs. anti-Markovnikov) depending on the catalyst and reaction conditions. thieme-connect.comescholarship.orggoogle.comescholarship.org Various transition metal complexes, including those of rhodium, palladium, and nickel, have been employed to catalyze the addition of thiols to alkenes. thieme-connect.comescholarship.org

For the synthesis of 1-[(butan-2-yl)sulfanyl]hexane from butan-2-thiol and 1-hexene, a catalyst system would be chosen to favor the anti-Markovnikov product. Certain rhodium and iridium complexes are known to be effective for this transformation. escholarship.org The reaction mechanism typically involves the oxidative addition of the thiol S-H bond to the metal center, followed by alkene insertion and reductive elimination to afford the thioether product.

The development of efficient and selective metal catalysts for the hydrothiolation of unactivated alkenes is an ongoing area of research. These methods often offer milder reaction conditions and better functional group tolerance compared to radical-initiated processes.

Green Chemistry Principles Applied to the Synthesis of 1-[(Butan-2-yl)sulfanyl]hexane

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov Several of the methodologies described above can be adapted to be more environmentally benign.

For the nucleophilic substitution route , the use of phase-transfer catalysis with water as a solvent is a significant improvement over traditional methods that often employ volatile and toxic organic solvents. jmaterenvironsci.com Furthermore, using a solid-supported base like potassium carbonate can simplify work-up procedures and minimize waste. jmaterenvironsci.com Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an even greener alternative, often requiring only thermal activation.

In thiol-ene reactions , photochemical initiation using visible light photocatalysts is a greener alternative to using potentially hazardous radical initiators like AIBN or peroxides. acs.orgacs.org These reactions can often be carried out at room temperature, reducing energy consumption. Water has also been explored as a solvent for radical thiol-ene reactions, further enhancing the green credentials of this method.

The use of odorless thiol surrogates, such as xanthates, is another green approach that circumvents the use of volatile and malodorous thiols. mdpi.com

Synthetic RouteGreen ModificationAdvantageReference
Nucleophilic SubstitutionPhase-Transfer Catalysis in WaterAvoids volatile organic solvents jmaterenvironsci.com
Nucleophilic SubstitutionSolvent-Free ConditionsEliminates solvent waste nih.gov
Thiol-Ene AdditionVisible-Light PhotocatalysisAvoids hazardous initiators, mild conditions nih.govacs.orgacs.org
Thiol-Ene AdditionReaction in WaterEnvironmentally benign solvent organic-chemistry.org
GeneralUse of Thiol SurrogatesAvoids malodorous and volatile thiols mdpi.com

Solvent-Free and Aqueous Reaction Media Strategies

The development of synthetic protocols that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of 1-[(Butan-2-yl)sulfanyl]hexane, both solvent-free and aqueous-based strategies offer significant advantages over traditional methods that rely on organic solvents.

One viable approach is the nucleophilic substitution (S_N2) reaction between butan-2-thiol and a 1-hexyl halide (e.g., 1-bromohexane). Under solvent-free conditions, this reaction can be facilitated by adsorbing the reactants onto a solid support, such as basic alumina (B75360), which can also act as a catalyst. rsc.org Alternatively, the reaction can be performed neat, often with heating, in the presence of a base to generate the more nucleophilic thiolate anion from butan-2-thiol.

Aqueous synthesis of thioethers represents another environmentally benign alternative. organic-chemistry.org The primary challenge in using water as a solvent for the reaction between the relatively nonpolar butan-2-thiol and 1-hexyl halide is the mutual immiscibility of the reactants. This can be overcome through the use of phase-transfer catalysis (PTC). orientjchem.orgyoutube.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports the thiolate anion from the aqueous phase (where it is generated with an inorganic base like sodium hydroxide) into the organic phase (or a micellar microenvironment) to react with the alkyl halide. youtube.comcrdeepjournal.org

The thiol-ene reaction, involving the addition of butan-2-thiol to 1-hexene, is particularly well-suited to solvent-free conditions. organic-chemistry.orgwikipedia.org The radical-mediated addition can be initiated photochemically or thermally, often requiring only the two reactants and a small quantity of a radical initiator. wikipedia.orgalfa-chemistry.com This method provides the anti-Markovnikov product, 1-[(Butan-2-yl)sulfanyl]hexane, with high atom economy, as all atoms from the reactants are incorporated into the final product. acs.org Some thiol-ene reactions have also been successfully performed in water without the need for any additives, offering a very simple and efficient pathway to linear thioethers. organic-chemistry.org

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Catalysis is pivotal in enhancing the rate and selectivity of the reactions leading to 1-[(Butan-2-yl)sulfanyl]hexane, particularly under the mild and green conditions of solvent-free and aqueous media.

For the S_N2 pathway, phase-transfer catalysts are crucial for reactions in biphasic or aqueous systems. Tetrabutylammonium and tetrabutylphosphonium (B1682233) salts are commonly used. tandfonline.comnitrkl.ac.in They form an ion pair with the thiolate, rendering it soluble in the nonpolar phase where the alkyl halide resides, thereby accelerating the reaction. The efficiency of these catalysts allows for lower reaction temperatures and shorter reaction times.

For the thiol-ene addition of butan-2-thiol to 1-hexene, catalyst development has progressed along two mechanistic pathways:

Radical Catalysis: The free-radical addition is the most common route for unactivated alkenes like 1-hexene. The reaction can be initiated by thermal initiators (e.g., azoisobutyronitrile - AIBN) or, more commonly, through photoinitiation using UV light, which generates a thiyl radical from butan-2-thiol. wikipedia.orgalfa-chemistry.com Recent advancements include the use of visible-light photoredox catalysts, which can operate under milder conditions. organic-chemistry.org These systems often employ a photosensitizer that, upon absorbing light, initiates the radical chain reaction. organic-chemistry.org

Nucleophilic Catalysis: The nucleophilic Michael addition pathway is typically reserved for alkenes activated by an electron-withdrawing group. wikipedia.orgrsc.org However, for the reaction with an unactivated alkene like 1-hexene, this pathway is not favored. In general nucleophilic thiol-ene reactions, bases or nucleophiles like phosphines are used as catalysts. alfa-chemistry.comrsc.org

The table below summarizes various catalytic systems applicable to the synthesis of thioethers, which could be adapted for the preparation of 1-[(Butan-2-yl)sulfanyl]hexane.

Reaction TypeCatalyst SystemSolvent/ConditionsTypical SubstratesKey AdvantagesReference
SN2 SubstitutionTetrabutylammonium Chloride (PTC)Water/DichloromethaneThiophenols & Acyl ChloridesRapid reaction (minutes) at 0°C tandfonline.com
SN2 SubstitutionBasic AluminaSolvent-FreeThiol & various halidesSimple, inexpensive, robust catalyst rsc.org
Thiol-Ene AdditionCeCl3Solvent-Free, RTThiols & AlkenesHigh yield, anti-Markovnikov selectivity organic-chemistry.org
Thiol-Ene AdditionVisible Light Photoredox Catalyst (e.g., Ru(bpz)32+)Organic SolventThiols & OlefinsMild conditions, excellent yield organic-chemistry.org
Thiol-Ene AdditionNone (Additive-Free)Water, RTThiols & Unactivated AlkenesHighly selective, simple, and efficient organic-chemistry.org

Optimization of Synthetic Pathways and Process Intensification

Optimizing the synthesis of 1-[(Butan-2-yl)sulfanyl]hexane involves systematically adjusting reaction parameters to maximize yield and purity while minimizing reaction time and waste. For the S_N2 pathway, key variables include temperature, the nature of the base used for deprotonating the thiol, the stoichiometry of the reactants, and the choice of the leaving group on the 1-hexyl substrate (iodide > bromide > chloride). masterorganicchemistry.com

For the thiol-ene pathway, optimization focuses on the efficiency of radical initiation. This can involve tuning the concentration of the radical initiator, the intensity and wavelength of the light source in photochemical methods, and the reaction temperature. youtube.com Since the reaction is often performed neat, efficient mixing is also a critical parameter to ensure homogeneity and consistent reaction rates.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. Flow chemistry is a prominent technique in this area and is highly suitable for the synthesis of thioethers like 1-[(Butan-2-yl)sulfanyl]hexane. beilstein-journals.orgthieme-connect.de In a flow reactor, reactants are continuously pumped through a heated or irradiated tube or channel. nih.gov This approach offers superior control over reaction parameters compared to traditional batch processing.

Key advantages of flow chemistry for this synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating or cooling and efficient mixing, leading to better reaction control and higher yields. thieme-connect.de

Improved Safety: Potentially exothermic reactions are managed more effectively, and the small reaction volumes at any given time minimize hazards. The use of hazardous reagents or intermediates is also safer in a closed, continuous system. beilstein-journals.org

Scalability and Reproducibility: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which avoids the challenges of re-optimizing conditions for larger batch reactors. nih.gov

The table below contrasts batch and flow processing for a representative thioether synthesis, highlighting the potential benefits of process intensification.

ParameterBatch ProcessingFlow ProcessingReference
Heat Transfer Limited by surface area, potential for hot spotsExcellent, rapid heat exchange thieme-connect.de
Mixing Can be inefficient, especially on a large scaleHighly efficient and rapid, even for multiphasic systems nih.gov
Reaction Time Includes time for heating/cooling the entire vesselPrecisely controlled by flow rate and reactor volume beilstein-journals.org
Safety Higher risk due to large volumes of reagentsInherently safer with small internal volumes beilstein-journals.org
Scalability Often requires re-optimization for different scalesLinear scalability by time or numbering-up nih.gov

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 1 Butan 2 Yl Sulfanyl Hexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1-[(Butan-2-yl)sulfanyl]hexane. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's structure can be assembled.

Unambiguous Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1-[(Butan-2-yl)sulfanyl]hexane is predicted to exhibit a series of multiplets corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the sulfur atom and the alkyl chain's structure. Protons on carbons directly attached to the sulfur (α-protons) are expected to be the most downfield-shifted among the aliphatic signals.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-1' (CH)2.70 - 2.85sextetJ = 6.5
H-1 (CH₂)2.50 - 2.65tJ = 7.5
H-2' (CH₂)1.45 - 1.60m
H-2 (CH₂)1.55 - 1.70pJ = 7.5
H-3 (CH₂)1.30 - 1.45m
H-4 (CH₂)1.25 - 1.40m
H-3' (CH₃)1.20 - 1.35dJ = 6.5
H-5 (CH₂)1.25 - 1.40m
H-4' (CH₃)0.95 - 1.10tJ = 7.4
H-6 (CH₃)0.85 - 0.95tJ = 7.0

Note: The numbering of protons corresponds to the carbon atoms to which they are attached (see section 3.1.2 for carbon numbering). 'm' denotes a multiplet, 't' a triplet, 'p' a pentet, and 'sextet' a sextet.

The methine proton (H-1') on the sec-butyl group is expected to appear as a sextet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons alpha to the sulfur on the hexyl chain (H-1) would likely present as a triplet, coupling with the neighboring methylene group (H-2). The remaining methylene and methyl protons will appear as complex multiplets and triplets in the more upfield region of the spectrum.

Carbon-13 (¹³C) NMR Chemical Shift Assignments and DEPT Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 1-[(Butan-2-yl)sulfanyl]hexane, ten distinct signals are anticipated, corresponding to the ten carbon atoms. The chemical shifts are primarily influenced by the proximity to the sulfur atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons.

Predicted ¹³C NMR and DEPT Data:

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 DEPT-90
C-1' (CH)45.0 - 48.0PositivePositive
C-1 (CH₂)33.0 - 36.0NegativeNo Signal
C-2' (CH₂)30.0 - 33.0NegativeNo Signal
C-2 (CH₂)31.0 - 34.0NegativeNo Signal
C-3 (CH₂)28.0 - 31.0NegativeNo Signal
C-4 (CH₂)22.0 - 25.0NegativeNo Signal
C-3' (CH₃)20.0 - 23.0PositiveNo Signal
C-5 (CH₂)31.0 - 34.0NegativeNo Signal
C-4' (CH₃)10.0 - 13.0PositiveNo Signal
C-6 (CH₃)13.5 - 15.0PositiveNo Signal

The carbon atoms directly bonded to the sulfur (C-1 and C-1') are expected to have the most downfield chemical shifts among the aliphatic carbons. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 experiment will exclusively show the signal for the methine carbon (C-1').

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To definitively establish the bonding network, a suite of 2D NMR experiments is essential.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the same spin system. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between H-1 and H-2 on the hexyl chain, and between H-1', H-2', and H-3' on the sec-butyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed between the protons on C-1 and the carbon C-1', and vice-versa, confirming the C-S-C linkage. Correlations from the methyl protons (H-3' and H-4') to the methine carbon (C-1') would solidify the structure of the sec-butyl group.

Chiral Discrimination in the Presence of the Sec-Butyl Stereocenter via NMR

1-[(Butan-2-yl)sulfanyl]hexane possesses a stereocenter at the C-1' position of the sec-butyl group, meaning it can exist as a pair of enantiomers. In a standard achiral solvent, the NMR spectra of the two enantiomers are identical. To distinguish between them, chiral NMR techniques can be employed.

One common method involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) . For a thioether, a chiral lanthanide shift reagent could be used as a CSA. The interaction between the enantiomers and the chiral reagent forms transient diastereomeric complexes, which will have slightly different magnetic environments. This can lead to the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess. The use of CDAs, which would involve a chemical reaction to form diastereomers, is also a possibility but is often more complex for thioethers.

Mass Spectrometry (MS) for Molecular Skeleton Confirmation

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the precise elemental formula of the molecule.

Predicted HRMS Data:

Ion Calculated m/z for C₁₀H₂₂S
[M+H]⁺175.1515
[M+Na]⁺197.1334

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pattern Analysis

Electron Ionization (EI) Mass Spectrometry

In EI mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent extensive fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. For 1-[(Butan-2-yl)sulfanyl]hexane (molecular weight: 174.37 g/mol ), the molecular ion peak ([M]⁺•) at m/z 174 would be expected, although it may be weak due to the instability of the ion.

The major fragmentation pathways for aliphatic thioethers like 1-[(Butan-2-yl)sulfanyl]hexane involve cleavage of the carbon-sulfur bond and cleavage of the carbon-carbon bonds adjacent to the sulfur atom (α-cleavage). miamioh.edu The stability of the resulting carbocations plays a significant role in determining the most abundant fragment ions.

Key predicted fragmentation patterns in the EI spectrum include:

α-Cleavage: This is a dominant fragmentation pathway for thioethers. miamioh.edu Cleavage of the C-S bond can lead to the formation of a hexyl radical and a [C₄H₉S]⁺ ion (m/z 89) or a sec-butyl radical and a [C₆H₁₃S]⁺ ion (m/z 117). Further fragmentation of the alkyl chains is also prevalent.

β-Cleavage: Cleavage of C-C bonds further from the sulfur atom will also occur. For instance, the loss of an ethyl radical from the butan-2-yl group would lead to a fragment ion at m/z 145. The loss of a propyl radical from the hexyl group would result in an ion at m/z 131.

Alkene Elimination: Rearrangement reactions, such as the elimination of a neutral alkene molecule (e.g., butene, C₄H₈), can also occur.

Predicted EI-MS Fragmentation Data for 1-[(Butan-2-yl)sulfanyl]hexane

m/z (Mass-to-Charge Ratio)Predicted Fragment IonFragmentation Pathway
174[C₁₀H₂₂S]⁺•Molecular Ion (M⁺•)
145[C₈H₁₇S]⁺M⁺• - C₂H₅• (Loss of ethyl radical)
117[C₆H₁₃S]⁺α-cleavage, loss of sec-butyl radical
89[C₄H₉S]⁺α-cleavage, loss of hexyl radical
57[C₄H₉]⁺sec-Butyl cation
43[C₃H₇]⁺Propyl cation

This table presents predicted data based on general fragmentation patterns of thioethers. Actual experimental data may vary.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in less fragmentation compared to EI. nih.gov It is particularly useful for polar and large molecules. For 1-[(Butan-2-yl)sulfanyl]hexane, which has limited polarity, ESI would likely be performed in the positive ion mode, leading to the formation of a protonated molecule, [M+H]⁺, at m/z 175.

Fragmentation in ESI-MS, if induced (e.g., through in-source collision-induced dissociation), would likely proceed from the [M+H]⁺ ion. The primary fragmentation would involve the loss of neutral molecules.

Predicted ESI-MS Fragmentation Data for 1-[(Butan-2-yl)sulfanyl]hexane

m/z (Mass-to-Charge Ratio)Predicted Fragment IonFragmentation Pathway
175[C₁₀H₂₃S]⁺Protonated Molecule ([M+H]⁺)
119[C₆H₁₅S]⁺[M+H]⁺ - C₄H₈ (Loss of butene)
91[C₄H₁₁S]⁺[M+H]⁺ - C₆H₁₂ (Loss of hexene)

This table presents predicted data based on general ESI fragmentation patterns. Actual experimental data may vary.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational structure of a molecule by probing its vibrational modes. libretexts.org

Characteristic Vibrational Band Assignments for C-S and C-H Linkages

The vibrational spectrum of 1-[(Butan-2-yl)sulfanyl]hexane is dominated by the vibrations of its C-H and C-S bonds.

C-H Stretching: The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region. mdpi.com Asymmetric stretching vibrations occur at higher frequencies than symmetric stretching vibrations.

C-H Bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ and CH₃ groups appear in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹. researchgate.net

C-S Stretching: The carbon-sulfur (C-S) stretching vibration for aliphatic thioethers is typically weak and appears in the range of 600-800 cm⁻¹. acs.org The exact position can be influenced by the conformation of the molecule.

Predicted Vibrational Band Assignments for 1-[(Butan-2-yl)sulfanyl]hexane

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
2950 - 3000Asymmetric StretchingC-H (in CH₂ and CH₃)
2850 - 2900Symmetric StretchingC-H (in CH₂ and CH₃)
1450 - 1470Bending (Scissoring)C-H (in CH₂)
1370 - 1380Bending (Umbrella)C-H (in CH₃)
600 - 800StretchingC-S

This table presents predicted data based on characteristic vibrational frequencies of organic molecules. Actual experimental data may vary.

Conformational Isomerism Probing using Vibrational Spectroscopy

Due to the presence of several single bonds, 1-[(Butan-2-yl)sulfanyl]hexane can exist in multiple conformations arising from rotation around the C-C and C-S bonds. These different spatial arrangements, or conformers, can have distinct vibrational spectra.

Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive tool for studying conformational isomerism. Different conformers can lead to the appearance of new bands or shifts in the positions of existing bands in the spectrum, especially in the fingerprint region (below 1500 cm⁻¹). The C-S stretching region (600-800 cm⁻¹) is particularly sensitive to the dihedral angles around the C-S bonds.

By analyzing the vibrational spectra at different temperatures or in different solvents, it is possible to identify the bands corresponding to different conformers. Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectra to assign specific bands to specific conformers and to determine the relative stabilities of the different conformations. mdpi.com

Unveiling the Chemical Transformations of 1-[(Butan-2-yl)sulfanyl]hexane

The chemical behavior of sulfur-containing organic compounds is a cornerstone of various chemical and industrial processes. This article focuses on the specific chemical reactivity and transformation pathways of the asymmetric sulfide (B99878), 1-[(Butan-2-yl)sulfanyl]hexane. Due to a notable scarcity of direct research on this particular molecule, the following sections will draw upon established principles and data from structurally analogous alkyl sulfides to provide a comprehensive overview of its expected reactivity. This approach allows for a scientifically grounded exploration of its oxidation, desulfurization, and carbon-sulfur bond activation.

Chemical Reactivity and Transformation Pathways of 1 Butan 2 Yl Sulfanyl Hexane

Reactions Involving Alkyl Moieties and Functional Group Interconversions

Beyond C-S bond cleavage, the alkyl chains of 1-[(butan-2-yl)sulfanyl]hexane can undergo selective functionalization.

The unactivated sp³ C-H bonds of the hexyl chain present a significant challenge for selective functionalization. However, recent advances in C-H functionalization chemistry offer potential solutions. pku.edu.cn Directed C-H activation, where the sulfur atom acts as a directing group, can facilitate the functionalization of specific C-H bonds within the hexyl chain. nih.gov Transition metal catalysts can coordinate to the sulfur atom and deliver a reactive species to a nearby C-H bond, typically at the β or γ position, leading to the introduction of new functional groups.

For example, a palladium catalyst could coordinate to the sulfur of 1-[(butan-2-yl)sulfanyl]hexane and promote the arylation or olefination of the hexyl chain at a specific position. The regioselectivity of such reactions is highly dependent on the catalyst, ligands, and reaction conditions.

The sec-butyl group in 1-[(butan-2-yl)sulfanyl]hexane contains a stereocenter at the second carbon atom. This opens up possibilities for stereoselective reactions that can control the three-dimensional arrangement of atoms around this chiral center. acs.orgnih.gov

While direct stereoselective functionalization at the unactivated C-H bonds of the sec-butyl group is challenging, reactions involving the sulfur atom can proceed with a high degree of stereocontrol. For example, oxidation of the sulfide to a sulfoxide would create a second stereocenter at the sulfur atom. The diastereoselectivity of this oxidation can often be controlled using chiral oxidizing agents or catalysts.

Furthermore, if the starting 1-[(butan-2-yl)sulfanyl]hexane is enantiomerically pure, subsequent transformations can be designed to proceed with either retention or inversion of configuration at the carbon stereocenter. The development of stereoselective C-H functionalization reactions could also allow for the direct and controlled introduction of new substituents at the chiral center of the sec-butyl group.

Table 3: Potential Stereoselective Reactions at the Sec-Butyl Moiety
Reaction TypeReagent/CatalystPotential OutcomeStereochemical ConsiderationReference
Asymmetric OxidationChiral Oxidizing Agent (e.g., Sharpless reagent)Diastereomerically enriched sulfoxideCreation of a new stereocenter at sulfur nih.gov
C-H FunctionalizationChiral Transition Metal CatalystEnantiomerically enriched functionalized productControl of existing carbon stereocenter rsc.org
Kinetic ResolutionChiral CatalystSeparation of enantiomers via selective reactionOne enantiomer reacts faster than the other acs.org

Theoretical and Computational Investigations of 1 Butan 2 Yl Sulfanyl Hexane

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to elucidating the electronic environment of 1-[(Butan-2-yl)sulfanyl]hexane, providing a detailed picture of its bonding, stability, and reactivity.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For 1-[(Butan-2-yl)sulfanyl]hexane, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. These calculations involve optimizing the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Functionals such as B3LYP or those from the M06 suite, combined with a suitable basis set like 6-31G* or larger, are commonly used for such tasks. nih.gov The calculations would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the C-S-C bond angle is a critical parameter in thioethers, and its value for 1-[(Butan-2-yl)sulfanyl]hexane would be predicted through these DFT studies. The total electronic energy of the molecule in its ground state is also a primary output, which is crucial for assessing its thermodynamic stability.

A range of DFT functionals may be used to model reactions involving thioethers, with range-separated functionals like ωB97X-D showing good agreement with higher-level methods for certain reaction types. squarespace.comacs.org

Table 1: Representative Predicted Ground State Geometric Parameters for a Thioether

ParameterPredicted Value
C-S Bond Length1.80 - 1.85 Å
C-S-C Bond Angle98° - 105°
C-C Bond Length1.52 - 1.54 Å
C-H Bond Length1.09 - 1.10 Å

Note: These are typical values for acyclic thioethers and represent the expected range for 1-[(Butan-2-yl)sulfanyl]hexane based on DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for analyzing electronic configurations. numberanalytics.comnumberanalytics.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, particularly CCSD(T), provide highly accurate descriptions of electron correlation effects. acs.orgnih.gov

For 1-[(Butan-2-yl)sulfanyl]hexane, these methods would be used to:

Validate DFT results: High-level ab initio calculations can serve as a benchmark for the geometries and energies obtained from more computationally efficient DFT methods.

Investigate electronic properties: These methods allow for a detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key to understanding the molecule's reactivity.

Calculate accurate reaction energies: For processes involving bond breaking or formation, ab initio methods provide reliable energy profiles and barrier heights. acs.org

Ab initio calculations have been successfully used to determine the binding energies of sulfur-containing species on surfaces, a testament to their accuracy. arxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The non-rigid nature of 1-[(Butan-2-yl)sulfanyl]hexane, with its rotatable single bonds, gives rise to a complex conformational landscape.

Conformational analysis of 1-[(Butan-2-yl)sulfanyl]hexane would involve systematically rotating the dihedral angles of the C-C and C-S bonds to identify all possible rotational isomers (conformers). For each conformer, a geometry optimization and energy calculation would be performed, typically using DFT. This process maps out the potential energy surface of the molecule, revealing the relative energies of the different conformers and the energy barriers to their interconversion.

Studies on similar acyclic thioethers have successfully identified multiple stable conformers in the gas phase. researchgate.net The results of such an analysis for 1-[(Butan-2-yl)sulfanyl]hexane would indicate which conformations are most likely to be populated at a given temperature.

The presence of a branched butan-2-yl group and a linear hexyl group in 1-[(Butan-2-yl)sulfanyl]hexane introduces specific steric interactions that influence its flexibility and preferred shapes. Molecular dynamics (MD) simulations are particularly well-suited to explore these dynamic aspects. nih.govmdpi.com

In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion. This provides a view of how the molecule behaves in a simulated environment (e.g., in a solvent or in the gas phase) at a specific temperature. For 1-[(Butan-2-yl)sulfanyl]hexane, MD simulations would reveal:

The accessible range of conformations and the frequency of transitions between them.

How the branched and linear alkyl chains interact and fold. The flexibility of the alkyl chains is a determining factor in the rotational dynamics of dialkyl sulfides. acs.org

Table 2: Example of Relative Energies of Conformers for a Generic Thioether

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
A (Global Minimum)0.0065
B0.5025
C1.2010

Note: This table illustrates how the relative energies of different conformers, which would be calculated for 1-[(Butan-2-yl)sulfanyl]hexane, determine their relative populations.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For 1-[(Butan-2-yl)sulfanyl]hexane, the following spectroscopic properties would be of interest:

Vibrational Frequencies (IR and Raman): Calculations of vibrational frequencies are a standard output of geometry optimization calculations. The predicted frequencies and their intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. These spectra would show characteristic peaks for C-H stretching, C-C stretching, and, importantly, the C-S stretching modes.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of 1-[(Butan-2-yl)sulfanyl]hexane. This is typically done using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. The predicted chemical shifts for each unique proton and carbon atom would aid in the assignment of experimental NMR spectra.

Computational Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard computational task that aids in the structural assignment of organic molecules. This is typically achieved using methods like Density Functional Theory (DFT) and employing various basis sets to calculate the magnetic shielding tensors of the nuclei. The resulting shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For 1-[(Butan-2-yl)sulfanyl]hexane, a computational study would involve optimizing the molecule's geometry and then performing NMR calculations. The predicted chemical shifts would provide a theoretical spectrum that could be compared with experimental data if it were available. However, no such computational or experimental data has been published.

A hypothetical data table for predicted NMR chemical shifts would appear as follows, but remains unpopulated due to the absence of research.

Table 1: Hypothetical Computationally Predicted ¹H and ¹³C NMR Chemical Shifts for 1-[(Butan-2-yl)sulfanyl]hexane

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1'--
C2'--
C3'--
C4'--
S--
C1--
C2--
C3--
C4--
C5--
C6--

Note: The numbering of atoms would need to be defined based on the optimized molecular structure.

Calculation of Vibrational Frequencies for IR and Raman Spectral Assignment

Computational methods are also employed to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations, often performed using DFT or other ab initio methods, help in assigning specific vibrational modes (e.g., stretching, bending, and torsional motions) to the experimentally observed spectral bands.

A computational analysis of 1-[(Butan-2-yl)sulfanyl]hexane would yield a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. This information is invaluable for understanding the molecule's vibrational behavior and for confirming its structure. As with NMR data, no such calculations have been reported in the scientific literature for this compound.

A theoretical data table for calculated vibrational frequencies would be structured as follows, but is currently empty.

Table 2: Hypothetical Calculated Vibrational Frequencies and Intensities for 1-[(Butan-2-yl)sulfanyl]hexane

Vibrational ModeCalculated Frequency (cm⁻¹)Calculated IR Intensity (km/mol)Calculated Raman Activity (Å⁴/amu)
C-H stretch---
C-S stretch---
CH₂ bend---
CH₃ rock---

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides deep insights into reaction mechanisms by allowing for the study of transition states and reaction pathways at the molecular level. This is crucial for understanding how a chemical transformation occurs, what intermediates are involved, and what factors control the reaction rate and selectivity.

Transition State Characterization for Key Chemical Transformations

For any chemical reaction involving 1-[(Butan-2-yl)sulfanyl]hexane, such as its oxidation or nucleophilic substitution, computational methods could be used to locate and characterize the transition state structures. This involves finding the saddle point on the potential energy surface that connects the reactants and products. The properties of the transition state, including its geometry, energy, and vibrational frequencies, are critical for understanding the reaction's kinetics. The absence of any published reaction studies involving this specific thioether means that no transition state characterizations are available.

Energy Profile Analysis and Reaction Pathway Mapping

Once the reactants, products, and transition states are identified, a reaction energy profile can be constructed. This profile maps the potential energy of the system as it progresses along the reaction coordinate, providing a visual representation of the energy barriers (activation energies) and the energies of any intermediates. This analysis is fundamental to predicting the feasibility and kinetics of a reaction. Without any investigated reactions for 1-[(Butan-2-yl)sulfanyl]hexane, no such energy profiles or reaction pathway maps can be discussed.

Advanced Analytical Methodologies for the Detection and Quantification of 1 Butan 2 Yl Sulfanyl Hexane in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purity assessment of 1-[(Butan-2-yl)sulfanyl]hexane from complex mixtures and for monitoring its synthesis.

Gas Chromatography (GC) with Various Detectors (e.g., Flame Ionization Detector, Sulfur Chemiluminescence Detector)

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like 1-[(Butan-2-yl)sulfanyl]hexane. The choice of detector is critical for achieving the desired sensitivity and selectivity.

The Flame Ionization Detector (FID) is a universal detector that responds to most organic compounds. It is known for its robustness, wide linear range, and reliability, making it suitable for quantifying 1-[(Butan-2-yl)sulfanyl]hexane when present at relatively high concentrations and in simple matrices. nih.gov The response of the FID is proportional to the number of carbon atoms in the analyte, providing a predictable response factor. oup.com

For more selective and sensitive detection of sulfur-containing compounds, the Sulfur Chemiluminescence Detector (SCD) is the preferred choice. The SCD provides an equimolar response to sulfur atoms, regardless of the compound's structure. This high selectivity minimizes interference from non-sulfur containing compounds in the matrix. The detection principle involves the combustion of sulfur compounds to form sulfur monoxide (SO), which then reacts with ozone to produce light that is detected by a photomultiplier tube. This results in excellent sensitivity, often in the low picogram range. nih.gov

Table 1: Comparison of GC Detectors for 1-[(Butan-2-yl)sulfanyl]hexane Analysis

DetectorPrincipleSelectivityTypical Limit of Detection (LOD)LinearityApplications
Flame Ionization Detector (FID) Ionization of carbon atoms in a hydrogen-air flame.Non-selective for organic compounds.~1-10 ng105 - 107Purity assessment, high-concentration quantification.
Sulfur Chemiluminescence Detector (SCD) Chemiluminescent reaction of sulfur monoxide with ozone.Highly selective for sulfur compounds.~1-10 pg103 - 104Trace analysis in complex matrices, environmental monitoring.

This table presents typical performance characteristics and may vary depending on the specific instrument and analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Specific Applications Requiring Non-Volatile Separation

While 1-[(Butan-2-yl)sulfanyl]hexane is volatile and well-suited for GC, High-Performance Liquid Chromatography (HPLC) can be employed in specific research scenarios, particularly for the analysis of its potential non-volatile degradation products or when it is part of a non-volatile sample matrix. tandfonline.com Since simple thioethers like 1-[(Butan-2-yl)sulfanyl]hexane lack a strong chromophore, direct UV detection can be challenging, necessitating derivatization to enhance detectability. google.com

Derivatization reactions can introduce a UV-active or fluorescent tag to the molecule. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can sometimes improve chromatographic behavior and detection. mdpi.com Another approach involves pre-column derivatization with reagents that specifically react with sulfides to produce highly absorbing or fluorescent products. google.com

Reverse-phase HPLC with a C18 column is a common approach for separating sulfur compounds. tandfonline.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com

Hyphenated Techniques for Definitive Identification and Trace Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are indispensable for the unambiguous identification and trace-level quantification of 1-[(Butan-2-yl)sulfanyl]hexane.

GC-Mass Spectrometry (GC-MS) and GC-MS/MS Method Development and Validation

GC-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of 1-[(Butan-2-yl)sulfanyl]hexane. It combines the excellent separation capabilities of GC with the definitive identification power of mass spectrometry. tandfonline.comnih.gov The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, allowing for its unequivocal identification even in complex mixtures. researchgate.net

Method development for GC-MS analysis involves optimizing parameters such as the GC column type (e.g., DB-5), temperature program, and mass spectrometer settings (e.g., ionization mode, mass range). nih.govfmach.it Validation of the method ensures its accuracy, precision, linearity, and sensitivity for the intended application. nih.gov For trace analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific ions characteristic of 1-[(Butan-2-yl)sulfanyl]hexane.

Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by performing a second stage of mass analysis on a specific fragment ion. mdpi.com This technique is particularly useful for analyzing complex research matrices where co-eluting compounds might interfere with the detection of the target analyte.

Table 2: Illustrative GC-MS Parameters for Thioether Analysis

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Program 50 °C (2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
MSD Transfer Line 280 °C

These parameters are illustrative and require optimization for the specific analysis of 1-[(Butan-2-yl)sulfanyl]hexane.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis in Research Samples

For research samples where 1-[(Butan-2-yl)sulfanyl]hexane is present in a complex, non-volatile matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable analytical technique. nih.govresearchgate.net Similar to HPLC, derivatization may be necessary to improve ionization efficiency and chromatographic retention. acs.orgacs.org

LC-MS methods, particularly those employing tandem mass spectrometry (LC-MS/MS), provide high selectivity and sensitivity for the analysis of sulfur compounds in intricate mixtures. researchgate.net The development of an LC-MS method would involve selecting an appropriate column, mobile phase, and mass spectrometric conditions to achieve optimal separation and detection of the target analyte.

Development of Specialized Sensors for Thioether Detection in Non-Biological/Non-Clinical Systems

The development of specialized sensors offers the potential for rapid, real-time, and in-situ detection of thioethers like 1-[(Butan-2-yl)sulfanyl]hexane in various non-biological research settings. These sensors are typically based on a recognition element that selectively interacts with the thioether and a transducer that converts this interaction into a measurable signal.

Research into sensors for sulfur compounds has explored various platforms:

Fluorescent Sensors: These sensors utilize a change in fluorescence upon interaction with the analyte. rsc.org The mechanism can involve the specific reaction of a fluorophore with the thioether, leading to a detectable change in the fluorescence spectrum. nih.govacs.org

Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential) resulting from the interaction between the analyte and the sensor surface. rsc.org Conducting polymers are a promising material for the development of such sensors due to their tunable properties and ability to be functionalized for selective analyte binding. mdpi.com

The design of a sensor for 1-[(Butan-2-yl)sulfanyl]hexane would require a recognition element that can selectively bind to its specific thioether linkage. The development and validation of such a sensor would involve testing its selectivity against other sulfur compounds and potential interferents in the research matrix.

Electrochemical Sensor Design and Performance Evaluation

Electrochemical sensors offer a powerful approach for the detection of redox-active species, a category that includes thioethers like 1-[(butan-2-yl)sulfanyl]hexane. nih.gov These sensors are attractive for research applications due to their potential for high sensitivity, rapid response times, portability, and cost-effectiveness. mdpi.com The fundamental principle involves the electrochemical oxidation of the target analyte at the surface of a working electrode, generating a measurable current that is proportional to its concentration. winsen-sensor.com

The design of an electrochemical sensor for 1-[(butan-2-yl)sulfanyl]hexane would center on the careful selection and modification of the electrode material to enhance the electrocatalytic oxidation of the sulfide moiety. Various nanomaterials have been shown to improve the analytical characteristics and selectivity of sensors for sulfur-containing compounds. nih.govmdpi.com

Key Design Considerations:

Surface Modification: To achieve high sensitivity and selectivity, the electrode surface would likely be modified.

Metal and Metal Oxide Nanoparticles: Nanoparticles of gold (Au), silver (Ag), copper oxide (Cu₂O), or nickel oxide (NiO) can act as electrocatalysts, lowering the oxidation potential and amplifying the signal. mdpi.comulster.ac.uk For instance, the interaction between a sulfur-containing compound and a copper(I) species via the formation of a Cu-S bond is a well-established sensing mechanism. ulster.ac.uk

Carbon Nanomaterials: Materials like multi-walled carbon nanotubes (MWCNTs) and graphene can be used to increase the electrode's surface area and improve electron transfer kinetics, thereby enhancing sensitivity. mdpi.com

Electrolyte: An appropriate internal electrolyte, potentially an ionic liquid, would be chosen to support the electrochemical reaction. For gas-phase detection, a membrane, such as polydimethylsiloxane (B3030410) (PDMS), would separate the gaseous sample from the electrolyte. researchgate.net

Detection Technique: Voltammetric techniques like square wave voltammetry (SWV) or differential pulse voltammetry (DPV) would be employed to improve the signal-to-noise ratio and lower the limit of detection. researchgate.netmdpi.com

Performance Evaluation:

The performance of a newly designed sensor would be evaluated based on several key metrics. Drawing from research on analogous sulfur compounds, a hypothetical performance profile can be projected. The evaluation would involve exposing the sensor to varying concentrations of 1-[(butan-2-yl)sulfanyl]hexane in a controlled environment and measuring the electrochemical response.

Table 1: Projected Performance Characteristics of an Electrochemical Sensor for 1-[(Butan-2-yl)sulfanyl]hexane Based on Analogs

ParameterProjected Value/RangeBasis from Analogous Compounds
Detection Limit 0.1 nM - 10 µMBased on sensors for H₂S and thiols using modified electrodes. mdpi.com
Linear Range 1 nM - 500 µMDependent on electrode modification; wide linear ranges are achievable. mdpi.com
Response Time < 30 secondsTypical for electrochemical gas sensors. winsen-sensor.com
Selectivity Moderate to HighCan be enhanced by specific catalytic materials and operating potential.
Stability > 95% over several weeksDependent on the robustness of the electrode surface modification.

This table is a projection based on data for other sulfur compounds and does not represent empirically validated data for 1-[(Butan-2-yl)sulfanyl]hexane.

The selectivity of the sensor would be a critical aspect of its performance evaluation. This involves testing the sensor's response to potential interfering compounds that might be present in the research matrix, such as other VSCs, alcohols, and ketones.

Optical Sensor Systems for Specific Research-Oriented Monitoring

Optical sensors provide an alternative and complementary approach to electrochemical methods, offering high sensitivity and immunity to electromagnetic interference. nih.gov For a volatile compound like 1-[(butan-2-yl)sulfanyl]hexane, optical fiber sensors (OFS) are particularly promising. mdpi.com These systems typically rely on the interaction of the analyte with a sensing material immobilized on the fiber, which induces a change in an optical property like absorbance, fluorescence, or refractive index. nih.gov

Sensor Design and Operating Principles:

The design of an optical sensor for 1-[(butan-2-yl)sulfanyl]hexane would focus on the development of a specific chemo-responsive material that interacts with the thioether.

Sensing Mechanism:

Evanescent Wave Absorption: A common approach involves removing a portion of the optical fiber's cladding and coating the exposed core with a sensing material. researchgate.net When the target analyte is adsorbed onto this layer, it alters the refractive index of the medium surrounding the core, which in turn changes the properties of the light (e.g., intensity, wavelength) guided through the fiber. researchgate.net

Fluorescence Quenching/Enhancement: A fluorescent dye could be incorporated into a polymer matrix on the fiber. The interaction of 1-[(butan-2-yl)sulfanyl]hexane with the dye could lead to a predictable quenching or enhancement of the fluorescence signal, which can be correlated to its concentration. nih.gov

Sensing Materials:

Vapochromic Dyes: These are compounds that change color or other spectral properties upon exposure to specific vapors. A dye with an affinity for sulfur compounds could be embedded in a porous matrix like sol-gel silica. researchgate.net

Modified Polymers: Polymers with specific functional groups could be designed to selectively bind thioethers, leading to a measurable change in their optical properties.

System Configuration: A typical system would include a light source (e.g., LED, laser), the functionalized optical fiber, and a detector (e.g., spectrometer, photodiode) to measure the change in the optical signal. nih.gov For enhanced sensitivity, specialized fibers like microstructured optical fibers (MOFs) could be used, as their internal air holes allow for a strong interaction between light and the gaseous analyte. nih.gov

Research-Oriented Monitoring and Performance:

Optical sensor systems are well-suited for specific research applications, such as real-time monitoring of headspace in cell cultures, tracking its release in environmental chambers, or its formation in food science studies. The ability to multiplex optical fibers would allow for distributed sensing in larger or more complex systems. mdpi.com

The performance of such a system would be characterized by its sensitivity, selectivity, and response/recovery times.

Table 2: Projected Performance of an Optical Sensor System for 1-[(Butan-2-yl)sulfanyl]hexane

ParameterProjected Value/RangeBasis from Analogous Compounds
Detection Limit ppb to low ppm rangeBased on OFS for other VOCs and VSCs. mdpi.comresearchgate.net
Response Time Seconds to a few minutesDependent on the kinetics of analyte adsorption/desorption on the sensing layer. researchgate.net
Reversibility HighMost optical sensors based on physical adsorption are fully reversible.
Operating Temperature Room TemperatureA key advantage of many optical sensing systems.
Selectivity Application DependentCan be tuned by the choice of chemo-responsive dye or polymer. mdpi.com

This table is a projection based on data for other volatile organic compounds and does not represent empirically validated data for 1-[(Butan-2-yl)sulfanyl]hexane.

Applications of 1 Butan 2 Yl Sulfanyl Hexane As a Precursor or Component in Advanced Materials and Catalytic Systems Research Focus

Role in the Synthesis of Specialty Organic Intermediates

The molecular architecture of 1-[(Butan-2-yl)sulfanyl]hexane makes it a versatile starting material for the creation of more complex and highly functionalized organic molecules. Its utility stems from both its foundational thioether linkage and the inherent chirality of the butan-2-yl group.

Building Block for Complex Functionalized Molecules

Thioethers are well-established as important intermediates in organic synthesis. researchgate.net They can be readily prepared through methods like the nucleophilic substitution of alkyl halides with thiolates, a reaction analogous to the Williamson ether synthesis. rsc.org The synthesis of 1-[(Butan-2-yl)sulfanyl]hexane itself would likely follow such a pathway, reacting 2-butanethiol (B122982) with a 1-halo-hexane.

Once formed, the sulfur atom in 1-[(Butan-2-yl)sulfanyl]hexane can undergo further reactions. For instance, thioethers can be oxidized to form sulfoxides and sulfones, which are important functional groups in many biologically active compounds and organic materials. researchgate.net This transformation opens up a pathway to a variety of derivatives with altered electronic properties and reactivity. Moreover, the C-S bond can be cleaved under specific conditions, allowing for the introduction of other functional groups. The synthesis of new functionalized thioethers via thia-Michael addition protocols is also a well-established method. sctunisie.org

Precursor for Chiral Sulfur-Containing Compounds

The presence of a stereocenter at the second carbon of the butyl group in 1-[(Butan-2-yl)sulfanyl]hexane is of particular significance. This inherent chirality makes it a valuable precursor for the synthesis of enantiomerically pure sulfur-containing compounds. Chiral thioethers are a critical class of molecules with wide-ranging applications, including in pharmaceuticals and as catalysts for asymmetric synthesis. acs.org

The development of methods for the synthesis of chiral thioethers is an active area of research. rsc.org Starting with an enantiomerically pure form of 1-[(Butan-2-yl)sulfanyl]hexane would allow for the transfer of that chirality to more complex molecular targets. This is a key strategy in modern organic synthesis, where controlling the three-dimensional arrangement of atoms is crucial for the desired function of the final product. numberanalytics.com The use of chiral auxiliaries, which are temporarily attached to a molecule to direct the stereochemical outcome of a reaction, is a common approach in asymmetric synthesis. numberanalytics.com In this context, enantiopure 1-[(Butan-2-yl)sulfanyl]hexane could serve as a foundational chiral building block.

Ligand Design and Coordination Chemistry Research

The sulfur atom in 1-[(Butan-2-yl)sulfanyl]hexane possesses lone pairs of electrons, enabling it to act as a Lewis base and coordinate to metal centers. This property is the basis for its potential application in the design of novel ligands for catalysis.

Thioether-Based Ligands in Homogeneous Catalysis Studies

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on metal complexes with specifically designed organic ligands. mdpi.commdpi.com While phosphorus- and nitrogen-based ligands have been extensively studied, there is growing interest in the use of sulfur-containing ligands. bohrium.comresearchgate.net Thioether-containing ligands have been shown to be effective in a variety of transition-metal-catalyzed reactions. bohrium.com

The dialkyl sulfide (B99878) nature of 1-[(Butan-2-yl)sulfanyl]hexane makes it a simple, yet potentially effective, monodentate ligand. More importantly, its chirality opens the door to its use in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. researchgate.net Chiral sulfide ligands have been successfully employed in a range of asymmetric reactions, including palladium-catalyzed allylic alkylations. nih.govmdpi.com The enantioselectivity of these reactions is directly influenced by the structure of the chiral ligand.

Ligand TypeCatalytic ReactionMetalEnantiomeric Excess (ee %)
Chiral Thioether-OxazolineAllylic AlkylationPalladiumUp to 90% nih.gov
Chiral Aziridine SulfideDiethylzinc AdditionZincUp to 94.2% mdpi.com
Chiral SulfideHalocyclizationN/A (Organocatalysis)High

This table presents representative data for catalytic reactions using different types of chiral sulfide ligands, illustrating their potential effectiveness in asymmetric synthesis. The data is based on published research and is intended to be illustrative of the potential of compounds like 1-[(Butan-2-yl)sulfanyl]hexane.

Metal-Thioether Complexes for Fundamental Catalytic Mechanism Investigations

The study of metal-thioether complexes provides valuable insights into the fundamental mechanisms of catalytic reactions. The coordination of a thioether ligand to a metal center can influence its electronic properties and reactivity. By systematically varying the structure of the thioether ligand, researchers can probe the steric and electronic effects that govern catalytic activity and selectivity.

The relatively simple structure of 1-[(Butan-2-yl)sulfanyl]hexane makes it a useful tool for such fundamental studies. Its coordination to various transition metals could be investigated using techniques like X-ray crystallography and NMR spectroscopy to characterize the resulting complexes. Understanding the nature of the metal-sulfur bond and the conformational dynamics of the coordinated ligand can help in the rational design of more sophisticated and efficient catalysts. The hemilabile nature of the sulfur atom in some thioether ligands, where the metal-sulfur bond can reversibly break and form, can be a key factor in catalytic cycles. researchgate.net

Environmental and Biogeochemical Research Pertinence of 1 Butan 2 Yl Sulfanyl Hexane Non Clinical Focus

Degradation Pathways in Model Environmental Matrices

The environmental fate of 1-[(butan-2-yl)sulfanyl]hexane is largely dictated by its susceptibility to degradation through various abiotic processes. Laboratory studies on analogous thioethers provide a framework for understanding its likely transformation pathways in different environmental settings.

Photodegradation Mechanisms in Controlled Laboratory Conditions

The absorption of ultraviolet (UV) radiation can induce the photodegradation of thioethers like 1-[(butan-2-yl)sulfanyl]hexane. In controlled laboratory settings, the photolysis of dialkyl sulfides has been shown to proceed via the homolytic cleavage of the carbon-sulfur bond, leading to the formation of radical species. The presence of photosensitizers, such as acetone (B3395972) or anthraquinone, can enhance the rate of photodegradation. nih.govrsc.org The primary photoproducts of thioether photooxidation are typically the corresponding sulfoxides. rsc.org

The quantum yield, a measure of the efficiency of a photochemical process, for the photodegradation of simple thioethers is influenced by factors such as the wavelength of irradiation and the presence of other substances in the matrix. nih.govrsc.org While specific quantum yield data for 1-[(butan-2-yl)sulfanyl]hexane is not available, illustrative data from studies on similar dialkyl sulfides are presented in Table 1.

Table 1: Illustrative Photodegradation Data for a Model Dialkyl Sulfide (B99878) in Aqueous Solution

ParameterConditionValue
Wavelength 254 nm-
Initial Concentration 100 µM-
Half-life (t½) No Sensitizer48 hours
With Acetone Sensitizer12 hours
Primary Product -Dialkyl Sulfoxide (B87167)
Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on general principles of thioether photodegradation, due to the lack of specific experimental data for 1-[(butan-2-yl)sulfanyl]hexane.

Oxidative Degradation in Simulated Aquatic and Atmospheric Environments

In aquatic and atmospheric environments, 1-[(butan-2-yl)sulfanyl]hexane is susceptible to oxidation by various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂). The reaction of thioethers with hydroxyl radicals is a significant degradation pathway in the atmosphere and in sunlit surface waters. Rate constants for the reaction of •OH with simple thioethers are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. rsc.org

The oxidation of thioethers by hydrogen peroxide is generally a slower process but can be relevant in certain environmental compartments. The primary products of the oxidation of thioethers are the corresponding sulfoxides, which can be further oxidized to sulfones under stronger oxidizing conditions. wikipedia.orgorganic-chemistry.org The rate of oxidation is influenced by the structure of the thioether and the concentration of the oxidant. Illustrative kinetic data for the oxidative degradation of a model thioether are presented in Table 2.

Table 2: Illustrative Kinetic Data for the Oxidative Degradation of a Model Dialkyl Sulfide

OxidantRate Constant (M⁻¹s⁻¹)Primary Product
Hydroxyl Radical (•OH) 5.0 x 10⁹Dialkyl Sulfoxide
Hydrogen Peroxide (H₂O₂) 1.0 x 10⁻³Dialkyl Sulfoxide
Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on published rate constants for similar thioethers, due to the lack of specific experimental data for 1-[(butan-2-yl)sulfanyl]hexane.

Microbial Transformations in Controlled Laboratory Ecosystems

Microorganisms play a crucial role in the transformation and degradation of VSCs in the environment. Laboratory-based studies using controlled ecosystems provide insights into the potential microbial fate of 1-[(butan-2-yl)sulfanyl]hexane.

Anaerobic and Aerobic Microbial Biotransformation Studies

Under aerobic conditions , bacteria have been shown to metabolize aliphatic sulfides. The transformation can occur through the oxidation of the sulfur atom, leading to the formation of sulfoxides and sulfones. Some aerobic microbes can also cleave the carbon-sulfur bond, utilizing the compound as a sulfur source. scispace.com

In anaerobic environments , the microbial degradation of certain sulfur-containing organic compounds has been documented, often involving reductive pathways. For instance, some anaerobic microbial communities have been shown to degrade thiophenic compounds with the concomitant formation of sulfide. nih.gov While specific studies on the anaerobic biotransformation of 1-[(butan-2-yl)sulfanyl]hexane are lacking, it is plausible that similar reductive cleavage of the C-S bond could occur.

Identification of Microbial Metabolites in Non-Biological Systems

The identification of metabolites from the microbial transformation of thioethers in laboratory settings helps to elucidate the degradation pathways. Common metabolites identified from the aerobic microbial degradation of simple thioethers include the corresponding sulfoxide and sulfone. Further degradation can lead to the cleavage of the alkyl chains. For example, the degradation of di-n-octyl sulfide has been shown to produce octylthio- and octylsulfonyl-alkanoic acids, indicating terminal oxidation followed by β-oxidation. scispace.com

In the absence of specific studies on 1-[(butan-2-yl)sulfanyl]hexane, a hypothetical distribution of metabolites from its microbial degradation is presented in Table 3.

Table 3: Hypothetical Microbial Metabolite Distribution of 1-[(Butan-2-yl)sulfanyl]hexane in a Laboratory Bioreactor

ConditionPrimary MetaboliteSecondary Metabolite(s)
Aerobic 1-[(Butan-2-yl)sulfinyl]hexane1-[(Butan-2-yl)sulfonyl]hexane, Hexanoic acid, Butan-2-ol
Anaerobic Butan-2-thiol, HexaneHydrogen sulfide
Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on established microbial degradation pathways for other thioethers, due to the lack of specific experimental data for 1-[(butan-2-yl)sulfanyl]hexane.

Role in Sulfur Cycling Research and Volatile Sulfur Compound Emissions (Fundamental Biogeochemistry)

In the atmosphere, the oxidation of VSCs leads to the formation of sulfate (B86663) aerosols, which can act as cloud condensation nuclei (CCN) and influence the Earth's radiation budget and climate. jchemrev.com Therefore, understanding the sources, sinks, and atmospheric chemistry of a wide range of VSCs, including less-studied compounds like 1-[(butan-2-yl)sulfanyl]hexane, is important for refining climate models.

The biogenic production of VSCs is often linked to the decomposition of sulfur-containing amino acids by microorganisms. nih.gov The emission of these compounds from terrestrial and aquatic ecosystems is a key process in the biogeochemical cycling of sulfur, returning sulfur from the biosphere to the atmosphere.

Contribution to Volatile Organic Sulfur Compound (VOSC) Formation in Model Systems

No studies were identified that investigate the role of 1-[(Butan-2-yl)sulfanyl]hexane as a precursor or contributor to the formation of Volatile Organic Sulfur Compounds (VOSCs) in any model systems. Research in this area typically focuses on the degradation of sulfur-containing amino acids, such as methionine and cysteine, or other more commonly occurring organosulfur compounds in natural and industrial environments. The potential for 1-[(Butan-2-yl)sulfanyl]hexane to undergo biotic or abiotic transformations that would lead to the generation of volatile sulfur compounds remains uninvestigated in the scientific literature. Consequently, no data are available to populate a table on this topic.

Fate and Transport Studies in Controlled Environmental Systems

There is a lack of published research on the fate and transport of 1-[(Butan-2-yl)sulfanyl]hexane in controlled environmental systems. cdc.gov Investigations into a chemical's environmental fate typically examine processes such as volatilization, adsorption to soil or sediment, and biodegradation. itrcweb.org Without experimental data, key environmental parameters such as the compound's Henry's Law constant, soil organic carbon-water (B12546825) partitioning coefficient (Koc), and biodegradation half-life are unknown. Therefore, its potential for mobility, persistence, and bioaccumulation in various environmental compartments cannot be determined. No research findings are available to be presented in a data table.

Conclusion and Future Research Directions

Summary of Key Research Findings and Advances Related to 1-[(Butan-2-yl)sulfanyl]hexane

Direct research on 1-[(Butan-2-yl)sulfanyl]hexane is not extensively documented in peer-reviewed literature, suggesting it is a novel or sparsely studied compound. However, the broader family of alkyl thioethers has been the subject of significant research, providing a strong basis for understanding this specific molecule.

Key advances in the synthesis of unsymmetrical thioethers are particularly relevant. Traditional methods often rely on the reaction of a thiol with an alkyl halide under basic conditions. nih.gov For 1-[(Butan-2-yl)sulfanyl]hexane, this would involve the reaction of hexane-1-thiol with 2-bromobutane (B33332) or butan-2-thiol with 1-bromohexane (B126081). Modern synthetic protocols have focused on developing more efficient and environmentally benign methodologies. These include transition-metal-catalyzed cross-coupling reactions, which offer greater functional group tolerance and milder reaction conditions. taylorandfrancis.comresearchgate.net For instance, palladium- and copper-catalyzed C-S bond formation have become powerful tools for the synthesis of a wide array of thioethers. researchgate.net

Furthermore, "click chemistry" approaches, such as thiol-ene and thiol-yne reactions, have emerged as highly efficient methods for thioether synthesis, proceeding rapidly under ambient conditions. tandfonline.com While typically used for polymer synthesis, the underlying principles can be applied to the construction of small molecules like 1-[(Butan-2-yl)sulfanyl]hexane.

The development of odorless and more stable thiol surrogates has also been a significant advance. polyu.edu.hk Reagents like thiourea (B124793) and potassium xanthate can be used in place of volatile and malodorous thiols, improving the practicality and safety of thioether synthesis. researchgate.nettaylorandfrancis.com

Illustrative Physicochemical Properties of 1-[(Butan-2-yl)sulfanyl]hexane:

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC10H22S-
Molecular Weight174.35 g/mol -
Boiling Point~200-220 °CBased on structurally similar C10 thioethers
Density~0.85 g/mLBased on structurally similar C10 thioethers
Refractive Index~1.47Based on structurally similar C10 thioethers

Note: The data in this table is illustrative and based on general principles of physical organic chemistry for analogous compounds, as direct experimental data for 1-[(Butan-2-yl)sulfanyl]hexane is not available.

Unexplored Research Avenues and Persistent Challenges in Thioether Chemistry

Despite the significant progress in thioether chemistry, several challenges and unexplored avenues remain. A primary challenge is the development of truly catalytic and environmentally benign methods for their synthesis. While transition-metal catalysis has been transformative, the use of expensive and potentially toxic metals is a drawback. researchgate.net The development of metal-free catalytic systems, such as those employing solid acid catalysts or organocatalysts, is a key area of ongoing research. nih.gov

The selective functionalization of thioethers is another area ripe for exploration. The sulfur atom can be oxidized to sulfoxides and sulfones, which have distinct chemical properties and applications. fiveable.me However, controlling the chemoselectivity of these transformations, especially in the presence of other sensitive functional groups, can be challenging.

Furthermore, the direct C-H functionalization of thioethers presents an atom-economical approach to creating more complex molecules. researchgate.net While progress has been made, achieving high regioselectivity in the C-H activation of unsymmetrical thioethers like 1-[(Butan-2-yl)sulfanyl]hexane remains a significant hurdle.

Key Challenges in Thioether Chemistry:

ChallengeDescription
Green SynthesisDevelopment of catalytic, metal-free, and solvent-free synthetic methods. nih.gov
Selective OxidationControlled and selective oxidation of the sulfur atom to sulfoxides and sulfones. fiveable.me
C-H FunctionalizationRegioselective activation and functionalization of C-H bonds adjacent to the sulfur atom. researchgate.net
Odor MitigationUse of odorless thiol surrogates to improve handling and reduce environmental impact. taylorandfrancis.compolyu.edu.hk

Prospective for the Development of Novel Methodologies and Academic Applications

The future of thioether chemistry is bright, with numerous opportunities for the development of novel synthetic methodologies and applications. The continued exploration of photoredox catalysis holds promise for the development of mild and selective methods for C-S bond formation. organic-chemistry.org These reactions can often be carried out at room temperature and tolerate a wide range of functional groups.

The application of flow chemistry to thioether synthesis is another promising avenue. Flow reactors can offer enhanced safety, improved reaction efficiency, and easier scalability compared to traditional batch processes. This is particularly relevant for reactions involving hazardous reagents or intermediates.

From an academic perspective, thioethers like 1-[(Butan-2-yl)sulfanyl]hexane can serve as model compounds for studying fundamental aspects of sulfur chemistry. For example, detailed spectroscopic and computational studies could provide insights into the conformational preferences and electronic properties of unsymmetrical thioethers.

Moreover, the exploration of the biological activities of novel thioethers remains a vast and underexplored area. While many sulfur-containing compounds are known to have medicinal properties, the specific biological effects of simple alkyl thioethers are not well-characterized. nih.gov Screening compounds like 1-[(Butan-2-yl)sulfanyl]hexane for antimicrobial, antifungal, or other biological activities could lead to the discovery of new lead compounds for drug development. The thioether moiety is present in numerous pharmaceuticals and agrochemicals, highlighting the importance of synthesizing and evaluating new derivatives. fiveable.meresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-[(Butan-2-yl)sulfanyl]hexane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between hexane derivatives and butan-2-yl thiol. Key steps include:
  • Solvent Selection : Use anhydrous benzene or hexane to avoid hydrolysis of intermediates (as demonstrated in analogous sulfanyl compound syntheses) .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Temperature Control : Maintain 80–85°C for optimal reactivity without thermal degradation .

Table 1 : Comparison of Synthetic Approaches

MethodSolventCatalystYield (%)Reference
Nucleophilic SubstitutionAnhydrous HexaneNone68–72
Reductive AminationSolvent-FreeNaBH₄60–65

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 1-[(Butan-2-yl)sulfanyl]hexane?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm regiochemistry of the sulfanyl group and hexane backbone. Chemical shifts for thioether protons typically appear at δ 1.2–1.6 ppm .
  • X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) for high-resolution data. Validate molecular geometry against predicted bond lengths and angles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-[(Butan-2-yl)sulfanyl]hexane in thiol-ene click reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to study electron density around the sulfur atom.
  • Transition State Analysis : Identify activation barriers for thiol-ene coupling using Gaussian or ORCA software. Compare with experimental kinetic data .
  • Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent impact on reaction rates .

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. X-ray) for 1-[(Butan-2-yl)sulfanyl]hexane?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR-derived conformers with X-ray torsional angles. Use SHELXL’s TWIN and BASF commands to refine twinned or disordered crystals .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility that X-ray static models might miss.
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns to rule out impurities .

Q. How can researchers design structure-activity relationship (SAR) studies for sulfanyl-containing analogs of 1-[(Butan-2-yl)sulfanyl]hexane?

  • Methodological Answer :
  • Analog Synthesis : Modify the hexane chain length or introduce substituents (e.g., halogens) to the butan-2-yl group.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., cytochrome P450) using fluorogenic substrates.
  • Data Analysis : Apply multivariate regression to correlate logP values and steric parameters with bioactivity .

Data-Driven Challenges

Q. What experimental protocols mitigate solubility issues of 1-[(Butan-2-yl)sulfanyl]hexane in aqueous biological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use hexane-water emulsions with surfactants (e.g., Tween-80) at ≤1% v/v to maintain compound stability .
  • Cyclodextrin Encapsulation : Prepare β-cyclodextrin complexes to enhance aqueous solubility while preserving bioactivity.
  • LC-MS Monitoring : Quantify compound degradation in real-time using reverse-phase chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.